molecular formula C4H9ClN2O B1456393 (S)-4-Aminopyrrolidin-2-one hydrochloride CAS No. 672883-63-5

(S)-4-Aminopyrrolidin-2-one hydrochloride

Cat. No. B1456393
CAS RN: 672883-63-5
M. Wt: 136.58 g/mol
InChI Key: MTMHDNYPPBTWER-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopyrrolidinone is a type of organic compound known as a pyrrolidinone, which is a cyclic amide. The prefix “amino-” indicates the presence of an amino group. The “(S)-” denotes the specific stereochemistry of the molecule . Hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine .

Scientific Research Applications

Anti-Inflammatory Drug Delivery Systems

(S)-4-Aminopyrrolidin-2-one hydrochloride: is used in the synthesis of chitosan hydrogels, which are explored as anti-inflammatory drug delivery systems. These hydrogels are valued for their biodegradability, biocompatibility, non-toxicity , and ability to adapt to external triggers . They can be engineered to release drugs in response to specific physiological conditions, making them ideal for targeted anti-inflammatory treatments.

Solubility and Stability Enhancement for Psychiatric Drugs

This compound plays a role in improving the solubility and stability of psychiatric medications like lurasidone hydrochloride . It forms higher-order inclusion complexes with hydroxypropyl-β-cyclodextrin, which enhances the drug’s solubility and protects it from degradation . This is particularly important for drugs that are sensitive to hydrolysis and oxidation.

Pharmaceutical Crystal Engineering

In pharmaceutical crystal engineering, (S)-4-Aminopyrrolidin-2-one hydrochloride is utilized to differentiate between crystalline and amorphous forms of drugs. It helps in identifying distinct solid forms and defining the crystalline structure of the Active Pharmaceutical Ingredient (API) . This application is crucial for the development and optimization of pharmaceuticals.

Advanced Material Synthesis

The compound is involved in the synthesis of advanced materials, particularly in the creation of smart hydrogels. These materials have applications in various fields, including wound dressing, tissue engineering , and potentially in the treatment of diseases like cancer and Parkinson’s disease .

properties

IUPAC Name

(4S)-4-aminopyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMHDNYPPBTWER-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Aminopyrrolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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